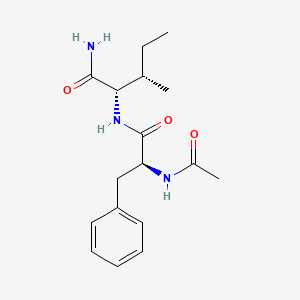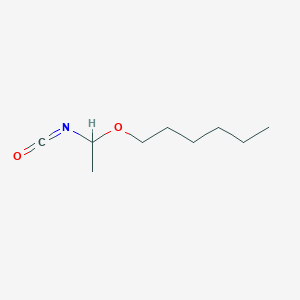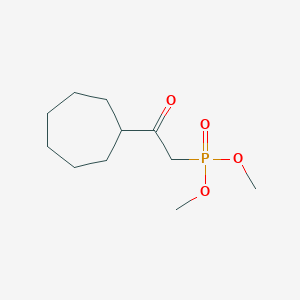
9-Amino-10-methyl-1,2,3,4-tetrahydroacridin-10-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Amino-10-methyl-1,2,3,4-tetrahydroacridin-10-ium chloride is a chemical compound known for its significant role as a cholinesterase inhibitor. This compound is commonly used in pharmacological studies due to its ability to inhibit the enzyme acetylcholinesterase, which is crucial in the breakdown of the neurotransmitter acetylcholine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Amino-10-methyl-1,2,3,4-tetrahydroacridin-10-ium chloride typically involves the reaction of cyclohexanone with 2-aminobenzonitrile. This reaction proceeds through a series of steps including cyclization and reduction to form the acridine ring structure . The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to ensure the quality of the final product .
化学反応の分析
Types of Reactions
9-Amino-10-methyl-1,2,3,4-tetrahydroacridin-10-ium chloride undergoes various chemical reactions including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the acridine ring structure.
Substitution: Aromatic nucleophilic substitution reactions are common, especially at the C9 position.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles like amines or thiols under basic conditions .
Major Products Formed
The major products formed from these reactions include various substituted acridines, which can have different functional groups attached to the acridine ring, enhancing their pharmacological properties .
科学的研究の応用
9-Amino-10-methyl-1,2,3,4-tetrahydroacridin-10-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its effects on enzyme inhibition and neurotransmitter regulation.
Industry: Utilized in the development of pharmaceuticals and as a reagent in various chemical processes.
作用機序
The primary mechanism of action of 9-Amino-10-methyl-1,2,3,4-tetrahydroacridin-10-ium chloride is the reversible inhibition of acetylcholinesterase (AChE). By inhibiting AChE, it prevents the breakdown of acetylcholine, thereby increasing its concentration in the synaptic cleft. This enhances cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease . Additionally, it also inhibits butyrylcholinesterase and blocks sodium and potassium channels .
類似化合物との比較
Similar Compounds
Tacrine: Another cholinesterase inhibitor with a similar structure and mechanism of action.
Donepezil: A more selective AChE inhibitor used in Alzheimer’s treatment.
Rivastigmine: Inhibits both AChE and butyrylcholinesterase, similar to 9-Amino-10-methyl-1,2,3,4-tetrahydroacridin-10-ium chloride.
Uniqueness
This compound is unique due to its specific structural modifications that enhance its inhibitory activity and selectivity towards cholinesterases. Its ability to block multiple enzyme pathways makes it a versatile compound in pharmacological research .
特性
CAS番号 |
65197-51-5 |
|---|---|
分子式 |
C14H17ClN2 |
分子量 |
248.75 g/mol |
IUPAC名 |
10-methyl-1,2,3,4-tetrahydroacridin-10-ium-9-amine;chloride |
InChI |
InChI=1S/C14H16N2.ClH/c1-16-12-8-4-2-6-10(12)14(15)11-7-3-5-9-13(11)16;/h2,4,6,8,15H,3,5,7,9H2,1H3;1H |
InChIキー |
VCOJKGYXUNCMTM-UHFFFAOYSA-N |
正規SMILES |
C[N+]1=C2CCCCC2=C(C3=CC=CC=C31)N.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-acetamido-N-[2-(hydroxyamino)-2-oxoethyl]benzamide](/img/structure/B14486817.png)
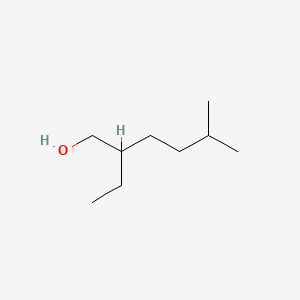
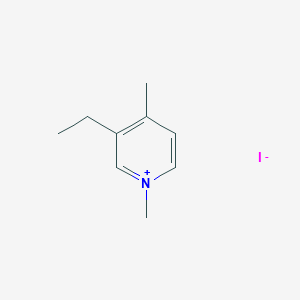
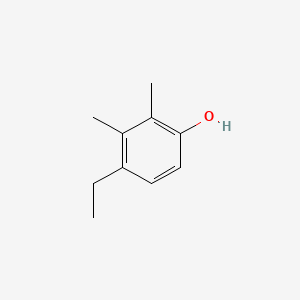

![aziridine;3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione](/img/structure/B14486852.png)
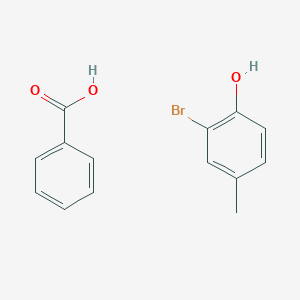
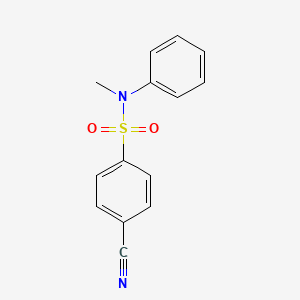
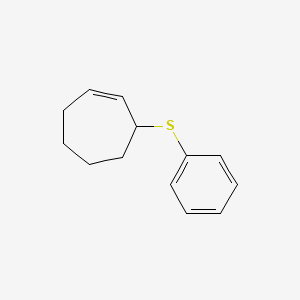
![Benzamide, 5-chloro-2-methoxy-N-[2-(4-methylphenyl)ethyl]-](/img/structure/B14486878.png)
